Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride
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Overview
Description
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular formula is C9H15F2NO3·HCl, and it has a molecular weight of approximately 261.68 g/mol .
Preparation Methods
The synthesis of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts to facilitate the process . Industrial production methods often scale up these reactions, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in drug development or as a research tool.
Comparison with Similar Compounds
Methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride: This compound shares a similar bicyclic structure but lacks the methyl and carboxylate groups.
Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: This compound has a similar core structure but differs in the position and nature of substituents.
The uniqueness of methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClF2NO3 |
---|---|
Molecular Weight |
257.66 g/mol |
IUPAC Name |
methyl 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13F2NO3.ClH/c1-14-7(13)8-4-12-2-6(3-15-5-8)9(8,10)11;/h6,12H,2-5H2,1H3;1H |
InChI Key |
PLZNGMJCNHVZOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCC(C1(F)F)COC2.Cl |
Origin of Product |
United States |
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